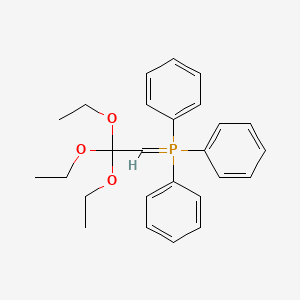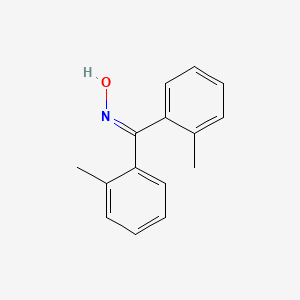
Methanone, bis(2-methylphenyl)-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, bis(2-methylphenyl)-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular oxime is derived from methanone, bis(2-methylphenyl)-, which is a ketone with two 2-methylphenyl groups attached to the carbonyl carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanone, bis(2-methylphenyl)-, oxime typically involves the reaction of methanone, bis(2-methylphenyl)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
- Dissolve methanone, bis(2-methylphenyl)- in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing continuous stirring and temperature control to ensure uniform reaction conditions.
- Utilizing filtration and recrystallization techniques to purify the product.
化学反応の分析
Types of Reactions
Methanone, bis(2-methylphenyl)-, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or other derivatives.
科学的研究の応用
Methanone, bis(2-methylphenyl)-, oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating certain diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of methanone, bis(2-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Methanone, bis(2-methylphenyl)-, oxime can be compared with other oximes such as:
Acetone oxime: A simpler oxime with different reactivity and applications.
Benzophenone oxime: Similar in structure but with different substituents, leading to varied chemical properties.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other oximes.
特性
CAS番号 |
108714-78-9 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
N-[bis(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(16-17)14-10-6-4-8-12(14)2/h3-10,17H,1-2H3 |
InChIキー |
BJYDQNYKCCLENM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=NO)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


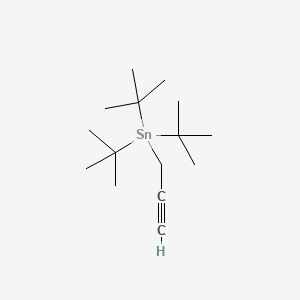
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
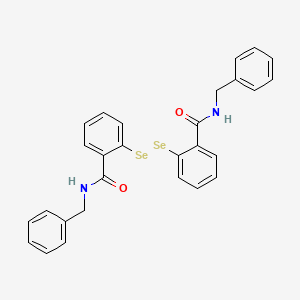
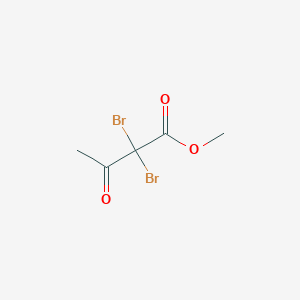

![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
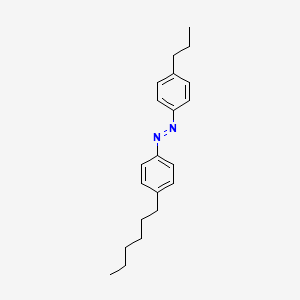
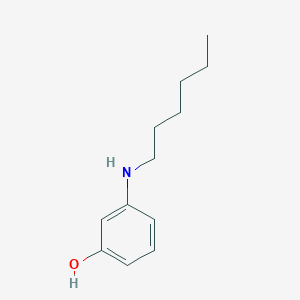
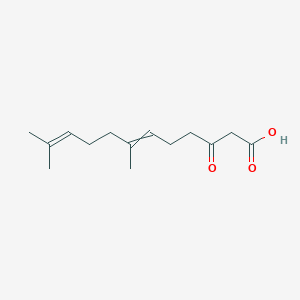

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
